molecular formula C54H68Br2N4S4 B12404540 ChoK|A inhibitor-4

ChoK|A inhibitor-4

Cat. No.: B12404540
M. Wt: 1061.2 g/mol
InChI Key: ZGEKHSBRDFHTOQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

ChoK|A inhibitor-4 is a bioisosteric agent that effectively inhibits human choline kinase alpha 1 (ChoKα1). Choline kinase alpha is a critical enzyme in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes. Overexpression of ChoKα1 has been linked to various cancers, making it a significant target for anticancer therapies .

Chemical Reactions Analysis

ChoK|A inhibitor-4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophilic reagents like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ChoK|A inhibitor-4 has a wide range of scientific research applications, including:

Mechanism of Action

ChoK|A inhibitor-4 exerts its effects by competitively inhibiting the activity of choline kinase alpha 1. It binds to the choline-binding site of the enzyme, preventing the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, leading to the accumulation of choline and a decrease in cell membrane formation. The molecular targets involved include the choline-binding site and the ATP-binding pocket of ChoKα1 .

Comparison with Similar Compounds

ChoK|A inhibitor-4 is unique compared to other similar compounds due to its high specificity and potency in inhibiting ChoKα1. Similar compounds include:

This compound stands out due to its bioisosteric properties and its potential for use in precision medicine strategies for cancer treatment .

Properties

Molecular Formula

C54H68Br2N4S4

Molecular Weight

1061.2 g/mol

IUPAC Name

7-[[4-[2-[4-[[4-[bis(hex-5-enyl)amino]thieno[2,3-b]pyridin-7-ium-7-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[2,3-b]pyridin-7-ium-4-amine;dibromide

InChI

InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2

InChI Key

ZGEKHSBRDFHTOQ-UHFFFAOYSA-L

Canonical SMILES

C=CCCCCN(CCCCC=C)C1=C2C=CSC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C(=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS6.[Br-].[Br-]

Origin of Product

United States

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